Methyl 5-acetamido-2-bromobenzoate
Overview
Description
Methyl 5-acetamido-2-bromobenzoate: is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom and an acetamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-acetamido-2-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-acetamidobenzoate, followed by purification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetamido-2-bromobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a different derivative of benzoic acid.
Oxidation Reactions: The acetamido group can be oxidized under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Products include de-brominated derivatives of benzoic acid.
Oxidation Reactions: Products include oxidized derivatives of the acetamido group.
Scientific Research Applications
Methyl 5-acetamido-2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-acetamido-2-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
- Methyl 2-acetamido-5-bromobenzoate
- Methyl 5-bromo-2-iodobenzoate
- Methyl 5-iodo-2-methoxybenzoate
- Methyl 4-amino-3-bromobenzoate
Comparison: Methyl 5-acetamido-2-bromobenzoate is unique due to the specific positioning of the bromine atom and acetamido group on the benzene ring. This positioning influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
Biological Activity
Methyl 5-acetamido-2-bromobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research data.
- Molecular Formula : C10H10BrNO3
- Molecular Weight : 272.10 g/mol
- Melting Point : 132-135 °C
- CAS Number : 138825-96-4
This compound is structurally related to other benzoic acid derivatives known for their pharmacological properties. Its mechanism of action primarily involves inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response. By selectively targeting COX-2, this compound may offer analgesic effects with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
Research has demonstrated that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses effectively:
- In Vivo Studies : The compound was tested using the acetic acid-induced writhing test and hot plate test in mice. Results indicated a dose-dependent reduction in pain behavior, with effective doses significantly lower than those required for conventional analgesics like acetaminophen .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been evaluated:
- Carrageenan-Induced Edema : Inflammation was induced in rat paw models, where the compound demonstrated a marked reduction in edema formation, suggesting its potential utility in treating inflammatory conditions .
Study Overview
A recent study focused on the synthesis and evaluation of this compound derivatives highlighted its pharmacokinetic properties and toxicity profile. The findings indicated:
- Acute Toxicity : The compound exhibited low acute toxicity with no fatalities observed at high doses (up to 5000 mg/kg) in rodent models.
- Binding Affinity : Molecular docking studies revealed favorable binding interactions with COX-2 receptors, supporting its role as a selective inhibitor .
Comparative Analysis
A comparative analysis of similar compounds reveals that this compound shows superior analgesic potency compared to its relatives:
Compound Name | ED50 (mg/kg) | Mechanism |
---|---|---|
This compound | 4.95 | COX-2 inhibition |
Acetaminophen | 67.5 | COX inhibition |
Aspirin | 125 | Non-selective COX inhibition |
This table illustrates the enhanced efficacy of this compound as an analgesic agent.
Properties
IUPAC Name |
methyl 5-acetamido-2-bromobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEICCRWPIHKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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